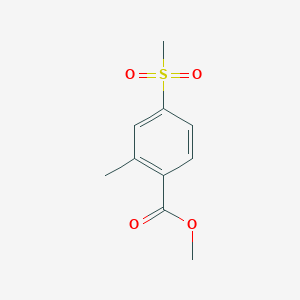

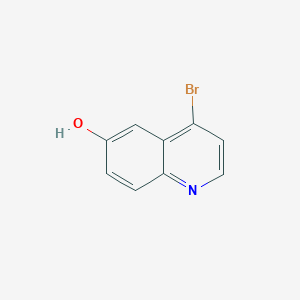

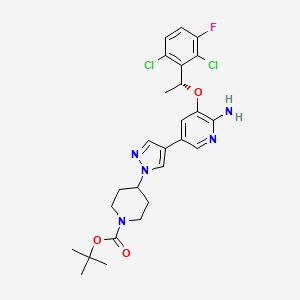

![molecular formula C8H6N2O2 B3030258 Imidazo[1,5-a]pyridine-5-carboxylic acid CAS No. 885276-19-7](/img/structure/B3030258.png)

Imidazo[1,5-a]pyridine-5-carboxylic acid

概要

説明

Imidazo[1,5-a]pyridine-5-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . The compound is a yellow solid and is stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of Imidazo[1,5-a]pyridine-5-carboxylic acid has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]pyridine-5-carboxylic acid is represented by the linear formula C8H6N2O2 . The InChI code for the compound is 1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5H, (H,11,12) .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine-5-carboxylic acid can undergo a variety of chemical reactions. For instance, it has been found that the imidazo[1,5-a]pyrimidine core can convert into 3H-imidazo[4,5-b]pyridine under acidic conditions . This process, which involves the cleavage of a C–N bond and the formation of a C–C bond, can be considered as a new version of Dimroth rearrangement .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridine-5-carboxylic acid is a yellow solid . It has a molecular weight of 162.15 . The compound should be stored at temperatures between 0-8°C .科学的研究の応用

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

Materials Science

This class of aromatic heterocycles has great potential in materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices . Their luminescent properties make them ideal for such applications .

Sensors

Imidazo[1,5-a]pyridine-based compounds have been used in the creation of sensors . Their ability to serve as chelating ligands for metallic ions contributes to the development of on–off-type sensors .

Anti-Cancer Drugs

There has been promising innovation in the use of imidazo[1,5-a]pyridine derivatives in the pharmaceutical field, particularly in the development of anti-cancer drugs .

Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their emissive properties make them suitable candidates as cell membrane probes .

作用機序

Target of Action

Imidazo[1,5-a]pyridine-5-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to bind to enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, making them a key target for anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets, primarily the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Imidazo[1,5-a]pyridine-5-carboxylic acid is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Imidazo[1,5-a]pyridine-5-carboxylic acid are not readily available, the compound’s molecular weight (162.15 Da ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The primary result of the action of Imidazo[1,5-a]pyridine-5-carboxylic acid is the reduction of inflammation . By inhibiting the activity of COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation .

Action Environment

The efficacy and stability of Imidazo[1,5-a]pyridine-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 0-8°C . Additionally, the compound’s efficacy can be influenced by the physiological environment, including pH and the presence of other molecules.

Safety and Hazards

The safety information for Imidazo[1,5-a]pyridine-5-carboxylic acid indicates that it is classified under the GHS07 category . The hazard statements include H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

将来の方向性

The future directions for research on Imidazo[1,5-a]pyridine-5-carboxylic acid could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand its mechanism of action and potential therapeutic benefits .

特性

IUPAC Name |

imidazo[1,5-a]pyridine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWQOKTUOLEQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680915 | |

| Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridine-5-carboxylic acid | |

CAS RN |

885276-19-7 | |

| Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

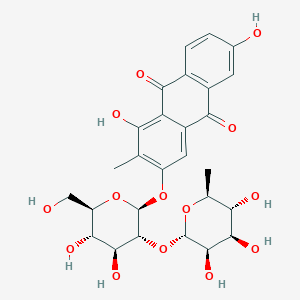

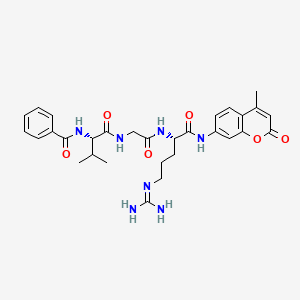

![2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B3030183.png)

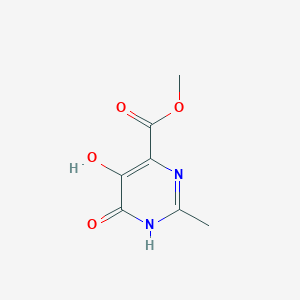

![4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3030198.png)